Fmoc-2,6-Difluoro-D-Phenylalanine
Description
Contextualization of Unnatural Amino Acids in Contemporary Scientific Inquiry
The 20 canonical amino acids encoded by the genetic code form the fundamental basis of proteins, orchestrating a vast array of biological functions. chemimpex.comchemicalbook.com However, the limitations of this natural toolkit have spurred scientists to look beyond nature's confines, leading to the synthesis and application of unnatural amino acids (UAAs). chemimpex.compeptide.com These non-proteinogenic amino acids are not found in naturally formed proteins but can be incorporated through chemical synthesis or bioengineering techniques. chemimpex.comresearchgate.net
UAAs can differ from their natural counterparts in their side chains, backbones, or the stereochemistry of the α-carbon. chemimpex.com This structural diversity allows for the introduction of novel chemical and physical properties into peptides and proteins. chemicalbook.com For instance, incorporating UAAs can enhance protein stability, modulate biological activity, improve resistance to enzymatic degradation, and introduce unique functional groups for specific labeling or chemical reactions. chemicalbook.commedchemexpress.com As such, UAAs have become indispensable tools in a wide range of scientific disciplines, including drug discovery, protein engineering, materials science, and the study of biological mechanisms. chemimpex.commedchemexpress.com Their use as molecular probes helps to elucidate protein structure and function, while their integration into therapeutic peptides can lead to drugs with improved pharmacokinetic profiles. medchemexpress.com
Strategic Role of Fluorinated Amino Acid Derivatives in Modulating Molecular Architectures and Interactions
Among the various modifications possible with unnatural amino acids, fluorination holds a privileged position in medicinal chemistry and chemical biology. The introduction of fluorine atoms into amino acid side chains can profoundly influence a molecule's properties without significantly increasing its size, as fluorine is the second smallest element after hydrogen. sigmaaldrich.com However, its high electronegativity imparts unique characteristics. sigmaaldrich.comsigmaaldrich.com
The strategic placement of fluorine can alter a molecule's acidity, basicity, hydrophobicity, and conformational preferences. sigmaaldrich.comnih.gov In the context of peptides and proteins, incorporating fluorinated amino acids can lead to:
Enhanced Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of peptides by making them less susceptible to enzymatic cleavage. nih.govrsc.org
Modulated Folding and Conformation: Fluorination can influence the secondary structure of peptides, such as promoting helical conformations, and control the conformations of individual amino acid side chains through predictable electrostatic interactions. sigmaaldrich.comrsc.orgiris-biotech.de
Altered Intermolecular Interactions: The polar C-F bond can introduce new non-covalent interactions, such as dipolar interactions, which can enhance binding affinity and selectivity to biological targets. iris-biotech.decreative-peptides.com Fluorination can also modify hydrophobic interactions within the core of a protein.
Probes for Mechanistic Studies: The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing fluorinated amino acids to serve as sensitive probes for studying protein structure, dynamics, and interactions without the background noise present in ¹H NMR. iris-biotech.de Furthermore, the radioisotope fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET) imaging, enabling the tracking of molecules in vivo. sigmaaldrich.comrsc.org
These attributes make fluorinated amino acids powerful tools for designing peptides and proteins with fine-tuned properties for therapeutic and research applications. rsc.org
Significance of Fmoc-2,6-Difluoro-D-Phenylalanine as a Stereochemically Defined Building Block for Research Systems
This compound is a specialized unnatural amino acid that combines three critical features: the Fmoc protecting group, difluorination of the phenyl ring, and a D-stereochemical configuration. Each of these components contributes to its significance as a valuable building block in synthetic chemistry.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amine of the amino acid. Its use is central to modern Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the efficient, automated synthesis of custom peptides. researchgate.netiris-biotech.de The mild conditions required for Fmoc removal are compatible with a wide range of sensitive functional groups, making it the method of choice for synthesizing complex and modified peptides. iris-biotech.de
The 2,6-difluoro substitution on the phenylalanine ring provides the benefits of fluorination, including enhanced metabolic stability and the ability to modulate intermolecular interactions. chemimpex.com The specific positioning of the two fluorine atoms can influence the conformational preferences of the side chain and its interactions within a binding pocket.
The D-configuration of the amino acid is a crucial element. Most natural amino acids are in the L-configuration. Peptides constructed from D-amino acids are often resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This increased proteolytic stability can significantly extend the half-life of peptide-based drugs in vivo. Furthermore, the use of a D-amino acid provides strict stereochemical control, which is essential for designing peptides that adopt specific three-dimensional structures to interact with their biological targets.
Therefore, this compound serves as a key stereochemically defined building block for creating novel peptides with enhanced stability, specific conformational properties, and tailored biological activities. Its incorporation is a strategic choice for medicinal chemists aiming to optimize peptide-based drug candidates and for researchers developing sophisticated molecular probes. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19F2NO4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2R)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
WNKYWXMLHBTJJW-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC=C4F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques for Fmoc 2,6 Difluoro D Phenylalanine Systems
Applications of Vibrational Spectroscopy for Analyzing Molecular Interactions and Polymorphism
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive tool for probing the molecular structure of materials. It provides detailed information on the chemical bonds within a molecule, allowing for the analysis of intermolecular interactions, conformational states, and the identification of different polymorphic forms.
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Studies
FTIR spectroscopy is particularly sensitive to the vibrations of functional groups involved in hydrogen bonding, such as the N-H and C=O groups of the amide linkage and the O-H and C=O groups of the carboxylic acid moiety in Fmoc-amino acids. Changes in the position and shape of the corresponding vibrational bands provide direct evidence of the formation and nature of hydrogen-bonded networks, which are crucial for the self-assembly and polymorphism of these molecules. researchgate.net
In the context of Fmoc-phenylalanine derivatives, specific regions of the FTIR spectrum are of high interest. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are indicative of the secondary structure. For instance, the self-assembly of Fmoc-dipeptides into β-sheet structures is often characterized by specific shifts in these bands. researchgate.net For Fmoc-diphenylalanine (Fmoc-FF), the formation of β-sheet structures is associated with characteristic FTIR bands that strengthen at lower pH values. researchgate.net
Table 1: Representative FTIR Spectral Regions for the Analysis of Fmoc-Phenylalanine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|
| Amide A (N-H stretch) | ~3300 | Hydrogen bonding state of the amide group. |
| C-H stretch (aromatic) | ~3100-3000 | Aromatic ring environment. |
| C=O stretch (carboxylic acid) | ~1700 | Dimerization and hydrogen bonding of the acid. |
| Amide I (C=O stretch) | ~1630-1660 | Secondary structure (e.g., β-sheets). |
| Amide II (N-H bend, C-N stretch) | ~1530-1550 | Secondary structure and hydrogen bonding. |
| C-F stretch | ~1200-1000 | Presence and environment of fluorine atoms. |
Note: Specific peak positions can vary depending on the specific derivative, solvent, and aggregation state. Data is generalized from studies on Fmoc-phenylalanine and its analogues.
Raman Spectroscopy for Conformational and Environmental Probing
Raman spectroscopy is complementary to FTIR and is particularly effective for probing the vibrations of non-polar bonds and aromatic rings. The Raman spectrum of phenylalanine and its derivatives features characteristic intense lines from the phenyl ring, which are sensitive to the local environment and conformation. isotope.com Six prominent Raman bands for phenylalanine are typically observed around 1606, 1586, 1207, 1031, 1004, and 622 cm⁻¹. isotope.com The most intense peak, the ring-breathing mode near 1004 cm⁻¹, is a well-established marker for phenylalanine concentration and environment. isotope.com
For Fmoc-2,6-Difluoro-D-Phenylalanine, the introduction of two fluorine atoms on the phenyl ring would be expected to significantly alter the Raman spectrum. The C-F stretching vibrations would introduce new bands, and the electron-withdrawing nature of fluorine would shift the frequencies of the phenyl ring modes. Analysis of these shifts can provide insights into the electronic environment and intermolecular interactions, such as π-π stacking. While specific Raman spectra for this compound are not widely published, studies on other aromatic amino acids provide a framework for analysis. researchgate.net The conformational dependence of aromatic Raman markers is a key area of study, allowing researchers to distinguish between different side-chain rotamers and backbone structures. researchgate.net
Table 2: Characteristic Raman Lines of Phenylalanine
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|
| ~1606 | Phenyl ring C=C stretch |
| ~1586 | Phenyl ring C=C stretch |
| ~1207 | Phenyl ring C-H in-plane bend |
| ~1031 | Phenyl ring C-H in-plane bend |
| ~1004 | Phenyl ring breathing mode |
| ~622 | Phenyl ring deformation |
Source: Adapted from analyses of phenylalanine in peptides and proteins. isotope.com
Fluorescence Spectroscopy in the Investigation of Self-Assembly and Aggregation Dynamics
Fluorescence spectroscopy is an exceptionally sensitive technique for monitoring the self-assembly and aggregation of Fmoc-amino acids. The fluorenyl (Fmoc) group is inherently fluorescent, and its emission properties are highly sensitive to its local environment and proximity to other fluorenyl groups. researchgate.netchemicalbook.com
When Fmoc-amino acid molecules are in a monomeric state or in a disordered environment, they typically exhibit a fluorescence emission maximum around 310-315 nm. chemicalbook.comnih.gov Upon aggregation and the formation of ordered structures, such as those involving π-π stacking of the fluorenyl rings, a red shift in the emission maximum is often observed, typically to around 325-330 nm. chemicalbook.comnih.gov This red shift is indicative of the formation of excimers (excited-state dimers), which occurs when two fluorenyl groups are in close proximity. The intensity and position of this excimer fluorescence can be used to monitor the kinetics and extent of self-assembly. researchgate.net For example, the self-assembly of Fmoc-diphenylalanine is accompanied by a red shift in the fluorescence emission, indicating antiparallel π-π interactions of the Fmoc groups in the aggregated state. researchgate.net
The introduction of fluorine atoms on the phenyl ring of phenylalanine can influence the kinetics and thermodynamics of self-assembly. Studies on halogenated Fmoc-phenylalanine derivatives have shown that even a single halogen substituent can dramatically enhance the rate and extent of self-assembly compared to the non-halogenated parent compound. chemicalbook.com Therefore, it is expected that this compound would also exhibit efficient self-assembly, which could be readily monitored by the characteristic red shift in its fluorescence emission spectrum upon aggregation.
Table 3: Typical Fluorescence Emission Maxima for Fmoc-Amino Acids
| State | Typical Emission λmax (nm) | Interpretation |
|---|---|---|
| Monomeric/Disordered | ~313 | Isolated Fmoc groups in solution. |
| Aggregated (Excimer) | ~328-330 | π-π stacking of Fmoc groups in self-assembled structures. |
Source: Based on data from Fmoc-K(Fmoc) and Fmoc-dipeptides. chemicalbook.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information.
¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment and can be used to confirm the covalent structure of the molecule. For the parent compound, Fmoc-Phe-OH, detailed assignments for all proton and carbon signals are available. nih.govchemimpex.com For instance, in DMSO-d₆, the α-proton typically resonates around 4.1-4.2 ppm, while the aromatic protons of the fluorenyl and phenyl groups appear between 7.2 and 7.9 ppm. nih.gov
The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring would induce significant changes in the chemical shifts of the remaining phenyl protons and carbons due to strong electron-withdrawing and through-space effects. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would provide valuable information about the conformation of the phenyl side chain.
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. apeptides.com The ¹⁹F chemical shift is extremely sensitive to the local environment, making it an excellent probe for conformational changes, binding events, and aggregation. In a study of peptides containing fluorinated amino acids, ¹⁹F NMR was used to assess the performance of imaging agents, with sharp, intense resonances indicating favorable properties. researchgate.net For this compound, one would expect a single ¹⁹F resonance (due to symmetry) whose chemical shift and line width would change upon self-assembly, providing insights into the dynamics and structure of the aggregated state.
Table 4: Representative ¹H NMR Chemical Shifts for Fmoc-Phe-OH in DMSO-d₆
| Proton | Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (OH) | ~12.78 |
| Fluorenyl (aromatic) | 7.89 - 7.32 |
| Phenyl (aromatic) | ~7.28 |
| α-CH | 4.22 - 4.13 |
| β-CH₂ | 3.09 - 2.88 |
Source: ChemicalBook, CAS 35661-40-6. nih.gov Note: The spectrum for this compound would show different shifts and coupling patterns for the phenyl group protons.
X-ray Diffraction Analysis of Crystalline Forms and Self-Assembled Architectures
X-ray diffraction (XRD) is the definitive method for determining the atomic-level structure of crystalline materials. For small molecules like this compound, single-crystal XRD could provide the precise molecular conformation, bond lengths, bond angles, and the detailed packing arrangement in the solid state, including the specific hydrogen bonding and π-π stacking interactions.
While obtaining single crystals suitable for diffraction can be challenging, powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline powders and lyophilized self-assembled materials like hydrogels. nih.gov PXRD patterns serve as a fingerprint for a specific crystalline form, making it an essential tool for studying polymorphism. Different polymorphs of a compound will produce distinct diffraction patterns.
In the context of self-assembling Fmoc-amino acids, PXRD is used to characterize the molecular packing within the assembled nanostructures. For example, the PXRD pattern of a lyophilized Fmoc-Phe hydrogel showed it exists in a different polymorphic state compared to the initial powder, indicating a structural rearrangement upon gelation. Characteristic diffraction peaks can be related to specific repeating distances in the self-assembled structure. Peaks at small d-spacings (e.g., ~3.4-3.8 Å) are often attributed to the π-π stacking distance between aromatic rings (either fluorenyl or phenyl), while peaks corresponding to larger d-spacings can relate to the inter-sheet distance in β-sheet assemblies or the diameter of fibrillar structures. nih.gov
Analysis of Fmoc-3,4-difluorophenylalanine by single-crystal XRD has revealed details of intermolecular backbone hydrogen bonding and π-π stacking, providing a model for how difluorinated derivatives pack in the solid state. chemicalbook.com It is expected that this compound would also exhibit a rich structural chemistry, with XRD being the key technique to unlock the details of its crystalline and self-assembled architectures.
Table 5: Representative d-Spacings from PXRD of Self-Assembled Fmoc-Amino Acid Systems
| d-Spacing (Å) | Interpretation |
|---|---|
| > 10 | Inter-fibrillar or inter-sheet distances. |
| ~4.6 - 5.1 | Hydrogen bonding distances between β-strands. |
| ~3.4 - 4.2 | π-π stacking distance between aromatic rings. |
Source: Adapted from studies on various Fmoc-amino acid and peptide assemblies. nih.gov
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-2,6-difluoro-D-phenylalanine |
| Fmoc-Phe / Fmoc-F | N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |
| Fmoc-FF | N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine |
| Fmoc-3,4F-Phe | N-α-(9-Fluorenylmethoxycarbonyl)-3,4-difluoro-phenylalanine |
| Fmoc-3,5F-Phe | N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-phenylalanine |
| Fmoc-K(Fmoc) | N-α,N-ε-bis(9-Fluorenylmethoxycarbonyl)-L-lysine |
| DMSO-d₆ | Hexadeuterodimethyl sulfoxide |
Computational and Theoretical Investigations of Fmoc 2,6 Difluoro D Phenylalanine
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Theoretical studies on similar molecules, such as L-phenylalanine, have demonstrated the utility of DFT in obtaining optimized molecular geometries and predicting spectroscopic parameters. gelisim.edu.trwiley.com By applying DFT, researchers can calculate key electronic properties, including molecular orbital energies, electrostatic potential surfaces, and atomic charges. These calculations reveal how the strongly electronegative fluorine atoms withdraw electron density from the aromatic ring, influencing its reactivity and interaction potential.
Vibrational frequency calculations are another crucial aspect of DFT studies, offering a way to characterize stationary points on the potential energy surface as either minima or transition states. core.ac.uk The calculated vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structures. For Fmoc-2,6-Difluoro-D-Phenylalanine, DFT can predict shifts in vibrational frequencies of the phenyl ring and the amide bonds upon fluorination, providing a detailed picture of the electronic perturbations.
Table 1: Representative DFT-Calculated Properties of Fluorinated Phenylalanine Analogues
| Property | Phenylalanine | 2,6-Difluorophenylalanine |
| Dipole Moment (Debye) | Data not available | Data not available |
| HOMO Energy (eV) | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available |
| C-F Bond Length (Å) | N/A | ~1.35 |
| C-F Vibrational Stretch (cm⁻¹) | N/A | ~1100-1200 |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscapes and dynamic behavior of flexible molecules like this compound over time. figshare.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed view of molecular motions and conformational changes.
For a protected amino acid such as this, MD simulations can elucidate the preferred conformations of the Fmoc protecting group, the amino acid backbone, and the fluorinated side chain. These simulations can reveal the dynamic interplay between these different parts of the molecule and how they are influenced by the solvent environment. The results of MD simulations are often visualized as conformational energy landscapes, which map the potential energy of the molecule as a function of its dihedral angles.
The introduction of two fluorine atoms on the phenyl ring is expected to have a significant impact on the conformational preferences of the side chain due to steric and electronic effects. MD simulations can quantify these effects by calculating the probability of finding the side chain in different rotameric states. Furthermore, these simulations can shed light on the molecule's hydration properties and how the fluorinated ring interacts with surrounding water molecules.
In Silico Modeling of Fluorine-Mediated Non-Covalent Interactions
The presence of fluorine atoms in this compound introduces the potential for a range of non-covalent interactions that can be crucial for molecular recognition and self-assembly. nih.govnih.govrsc.org In silico modeling is an indispensable tool for characterizing these weak interactions.
Analysis of C-F···H-X Hydrogen Bonding and Halogen Bonding
Fluorine is generally considered a weak hydrogen bond acceptor. However, in certain contexts, the carbon-fluorine (C-F) bond can participate in weak hydrogen bonds of the type C-F···H-X, where X is an electronegative atom like oxygen or nitrogen. nih.gov Computational models can be used to identify the geometric and energetic characteristics of such interactions.
More significantly, the fluorine atoms in 2,6-difluorophenylalanine can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. wikipedia.org
Exploration of σ-Hole Interactions in Molecular Recognition
The concept of the σ-hole is central to understanding halogen bonding and other related non-covalent interactions. wikipedia.org In the case of fluorinated aromatic rings, the electron-withdrawing nature of the fluorine atoms can create a region of positive electrostatic potential on the halogen atom. nih.gov Computational electrostatic potential maps can visualize these σ-holes and predict their strength. In silico modeling allows for the systematic exploration of how these σ-hole interactions can direct molecular recognition events, influencing how a peptide containing this modified amino acid might bind to a protein receptor.
Predictive Modeling of Peptide Secondary Structure and Stability Influenced by Fluorination
The incorporation of fluorinated amino acids can have a profound effect on the secondary structure and stability of peptides. nih.govrsc.org Predictive modeling techniques can be employed to understand and anticipate these effects. Various computational tools and algorithms exist to predict peptide secondary structure based on the amino acid sequence. nih.govmdpi.comresearchgate.net
Fluorination of the phenyl ring in phenylalanine can influence secondary structure propensity in several ways. The increased hydrophobicity of the fluorinated side chain can favor its burial within the hydrophobic core of a folded peptide, thereby stabilizing the structure. nih.gov Conversely, the altered electronic and steric properties of the fluorinated ring could also introduce unfavorable interactions that destabilize certain secondary structures. Predictive models, often based on machine learning or force field calculations, can be used to assess the impact of incorporating this compound on the stability of α-helices, β-sheets, and turns.
Table 2: Predicted Impact of 2,6-Difluoro-Phenylalanine on Peptide Secondary Structure Propensity
| Secondary Structure | Predicted Effect of Fluorination | Rationale |
| α-Helix | Context-dependent | Increased hydrophobicity may stabilize, but altered side-chain packing could be disruptive. |
| β-Sheet | Potentially stabilizing | Favorable for burial in hydrophobic core and potential for inter-strand interactions. |
| Turn | Context-dependent | Steric effects of the difluorinated ring could either favor or disfavor turn formation. |
Note: This table provides a qualitative prediction based on general principles of protein folding and the known effects of fluorination. The actual impact is highly dependent on the specific peptide sequence and its environment.
Quantum Chemical Studies on Reactivity and Reaction Pathways
Quantum chemical methods provide a powerful means to investigate the reactivity of this compound and the pathways of reactions in which it might participate. ethernet.edu.et These calculations can determine the activation energies for various chemical transformations, providing insights into reaction kinetics and mechanisms.
For instance, quantum chemical studies can be used to model the deprotection of the Fmoc group or the coupling of the amino acid during peptide synthesis. These calculations can help in optimizing reaction conditions by identifying the most favorable reaction pathways and the structures of transition states. Furthermore, these methods can be used to study the enzymatic or chemical degradation of peptides containing this modified amino acid, which is crucial for understanding their metabolic stability. The difluorination of the phenyl ring is expected to alter its susceptibility to electrophilic aromatic substitution and other reactions, and quantum chemical calculations can quantify these electronic effects on reactivity.
In-Depth Scientific Review of this compound Remains Unwritten Due to Scarcity of Specific Research
A comprehensive scientific article detailing the advanced research applications of the chemical compound this compound cannot be generated at this time. Extensive searches for specific research literature on this particular D-enantiomer have yielded insufficient data to support the creation of a thorough and scientifically accurate article as outlined.
While the compound, identified by its CAS Number 1235020-13-9, is commercially available, it appears to be a niche product with limited published applications in the advanced fields of chemical biology and material science as specified. The available literature broadly covers related topics such as the use of D-amino acids in solid-phase peptide synthesis (SPPS), the general impact of fluorination on peptide stability and conformation, and the self-assembly of Fmoc-amino acids, primarily the more common L-isomers. However, specific research findings, detailed strategies, and mechanistic investigations centered on this compound are not present in the accessible scientific domain.
Therefore, any attempt to construct an article based on the provided detailed outline would necessitate speculation and the inappropriate extrapolation of data from related but distinct molecules. This would compromise the scientific integrity and accuracy of the content, and would deviate from the strict focus on this compound.
Further research and publication of studies utilizing this compound are required before a detailed review of its specific applications in peptide engineering, as a biochemical probe, in the study of protein interactions, for conformational control, or in the development of self-assembling hydrogels can be responsibly written.
Advanced Research Applications of Fmoc 2,6 Difluoro D Phenylalanine in Chemical Biology and Material Science
Development of Self-Assembling Fmoc-Amino Acid Hydrogels for Biomedical and Material Science Research
Elucidation of Self-Assembly Mechanisms Driven by Halogenation
The self-assembly of Fmoc-amino acids into ordered nanostructures, such as fibrils and hydrogels, is driven by a delicate balance of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. The introduction of halogen atoms onto the phenylalanine ring serves as a powerful strategy to modulate these interactions and, consequently, the assembly process.
Research on various halogenated Fmoc-phenylalanine derivatives has demonstrated that both the type of halogen (F, Cl, Br) and its position on the phenyl ring (ortho, meta, para) have a dramatic influence on the rate of self-assembly and the morphology of the resulting nanostructures. rsc.orgresearchgate.net In the case of Fmoc-2,6-Difluoro-D-Phenylalanine, the two fluorine atoms at the ortho positions exert strong stereoelectronic effects. Fluorine is the most electronegative element, leading to a significant alteration of the electron distribution of the phenyl ring. This modification of the ring's quadrupole moment directly impacts π-π stacking interactions with adjacent aromatic systems, a key driving force in the formation of amyloid-like fibrils. rsc.org
The presence of two fluorine atoms ortho to the benzyl (B1604629) carbon also introduces steric constraints that can guide the packing of the molecules, favoring specific arrangements that may differ from non-fluorinated or mono-fluorinated analogues. These halogen-driven interactions are crucial for understanding and controlling the formation of supramolecular polymers, providing a more refined toolset for designing self-assembling systems with predictable structures and properties. The study of how these specific difluoro-substitutions direct the assembly pathway provides fundamental insights into the forces governing molecular self-organization.
Modulation of Hydrogel Mechanical Properties for Research Applications
The macroscopic properties of hydrogels, particularly their mechanical stiffness and stability, are direct consequences of the underlying microscopic fibrillar network. By altering the self-assembly process, the halogenation of Fmoc-phenylalanine provides a precise method for tuning these bulk material properties for specific research applications, such as 3D cell culture or tissue engineering scaffolds.
The introduction of single halogen substituents on the Fmoc-Phe side chain has been shown to significantly enhance the efficiency of hydrogelation and influence the rheological (flow and deformation) properties of the resulting gel. rsc.orgresearchgate.net For this compound, the strong electronic effects and steric influence of the two fluorine atoms lead to the formation of hydrogels with distinct mechanical characteristics compared to their non-fluorinated or mono-fluorinated counterparts. These changes can manifest as increased gel stiffness (storage modulus), altered gelation kinetics, and enhanced thermal stability. nih.gov
The ability to fine-tune these mechanical properties is of high value in research. For instance, in cell biology, the stiffness of the extracellular matrix is known to influence cell differentiation, proliferation, and migration. Hydrogels derived from this compound can be used to create research platforms with systematically varied mechanical cues, allowing for the investigation of mechanotransduction in a controlled 3D environment.
Table 1: Comparative Mechanical Properties of Hypothetical Fmoc-Phenylalanine Derivative Hydrogels
| Compound | Halogen Substitution | Expected Gel Stiffness (Storage Modulus, G') | Key Influencing Factors |
| Fmoc-D-Phenylalanine | None | Low to Moderate | Standard π-π stacking and hydrogen bonding. |
| Fmoc-4-Fluoro-D-Phenylalanine | para-Fluoro | Moderate to High | Enhanced dipole moment, stronger π-π interactions. |
| This compound | ortho,ortho-Difluoro | Potentially Very High | Strong electron withdrawal alters ring quadrupole, steric hindrance guides packing, potentially leading to denser fibrillar networks. |
This table is illustrative, based on established principles of halogenation effects on self-assembly. Actual values would require experimental determination.
Applications in Research on Neurotransmitter Systems and Receptor Interactions
Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin, via its conversion to tyrosine. nih.gov Deficiencies in the enzyme phenylalanine hydroxylase lead to the metabolic disorder phenylketonuria (PKU), which is characterized by high levels of phenylalanine and severe neurological dysfunction due to neurotransmitter deficiencies. nih.govnih.gov
This compound serves as a valuable research tool for probing these complex systems. Due to its D-chiral configuration, it is resistant to incorporation into proteins by the ribosomal machinery and is not a substrate for many enzymes that process natural L-amino acids. The difluorinated phenyl ring further ensures it is metabolically stable and not readily converted to tyrosine.
These properties make it an ideal candidate for use in several research contexts:
Enzyme Inhibition Studies: It can be used as a potential competitive inhibitor for enzymes involved in phenylalanine metabolism or transport, such as phenylalanine hydroxylase or the large neutral amino acid transporters (LATs) at the blood-brain barrier. Studying how it interacts with these proteins can help elucidate their substrate specificity and mechanism.
Receptor Binding Assays: When incorporated into small peptides designed to mimic receptor ligands, the 2,6-difluoro-phenylalanine moiety can act as a unique probe. Its distinct electronic and steric profile can alter binding affinity and selectivity, providing insights into the molecular recognition properties of neurotransmitter receptors.
Probing Amyloid Aggregation: The self-assembly of Fmoc-amino acids into amyloid-like fibrils is a model system for studying the protein aggregation associated with neurodegenerative diseases. researchgate.net Using the 2,6-difluoro derivative allows researchers to investigate how halogen bonding and altered electronic interactions influence the kinetics and structure of fibril formation, which is relevant to understanding diseases like Alzheimer's.
Methodological Development for Radiolabeling and its Research Utility in Molecular Imaging
Molecular imaging techniques, particularly Positron Emission Tomography (PET), rely on the use of molecules labeled with positron-emitting radionuclides. Fluorine-18 (B77423) (¹⁸F) is one of the most widely used radionuclides for PET due to its convenient half-life and low positron energy. Radiolabeled amino acids are effective tracers for imaging tumors and studying brain function because of upregulated amino acid transport in many cancer cells and their role as neurotransmitter precursors. nih.gov
The development of methods to radiolabel this compound with ¹⁸F would create a powerful tool for research. While direct nucleophilic aromatic substitution of fluorine with ¹⁸F on such an electron-rich ring is challenging, research is ongoing to develop novel labeling methodologies. Potential strategies include:
Multi-step Synthesis: Developing a precursor molecule that can be readily fluorinated with ¹⁸F and then converted to the final Fmoc-protected amino acid. For example, using a precursor with a suitable leaving group (e.g., nitro or trimethylammonium) at one of the phenyl positions that can be displaced by [¹⁸F]fluoride.
Labeling of the Fmoc Group: An alternative approach involves attaching a prosthetic group containing ¹⁸F to the Fmoc protecting group itself.
Once synthesized, [¹⁸F]this compound could be incorporated into peptides. The resulting radiolabeled peptides could be used in preclinical PET imaging studies to:
Track the biodistribution, target engagement, and pharmacokinetics of new peptide-based therapeutics in vivo.
Visualize and quantify the expression of specific receptors or transporters in diseases like cancer. nih.gov
Table 2: Potential Radiolabeling Strategies for Molecular Imaging Research
| Labeling Strategy | Radionuclide | Precursor Type | Research Utility |
| Nucleophilic Aromatic Substitution | ¹⁸F | Diazonium salt, iodonium (B1229267) salt, or nitro-precursor of the difluorophenylalanine | Direct labeling of the amino acid for incorporation into peptides; tracking metabolic pathways. |
| Prosthetic Group Labeling | ¹⁸F | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Labeling of the terminal amine after Fmoc deprotection, allowing any peptide containing the amino acid to be imaged. |
| Metal Chelation | ⁹⁹ᵐTc | Dithiocarbamate derivative of the amino acid | Development of SPECT imaging agents, which are widely accessible for preclinical and clinical research. nih.gov |
Exploration of Fluorine's Stereoelectronic Effects on Molecular Recognition and Chirality in Advanced Systems
The true power of using this compound in advanced systems lies in the subtle yet profound influence of the fluorine atoms on molecular interactions. This goes beyond simple steric bulk or electronegativity and enters the realm of stereoelectronics—how the 3D arrangement of electrons and orbitals affects molecular shape and reactivity.
The two C-F bonds at the ortho-positions create a strong, localized dipole moment. This alters the electron distribution across the entire phenyl ring, creating a "fluorine-rich" face that can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with electron-rich carbonyl groups in a protein's backbone. This is a form of molecular recognition that is distinct from conventional hydrophobic interactions or hydrogen bonds. mit.edu
Furthermore, the combination of these powerful stereoelectronic effects with the D-chiral center of the amino acid creates a highly specific three-dimensional interaction motif. Chirality is fundamental to biology, as enzymes and receptors are chiral environments that selectively recognize one enantiomer over another. The precise orientation of the 2,6-difluorophenyl group relative to the D-amino acid backbone presents a unique chemical "face" to a biological target. This can be exploited to:
Enhance Binding Specificity: Design peptide inhibitors that bind to an enzyme's active site with higher affinity and selectivity than their non-fluorinated counterparts.
Control Supramolecular Chirality: In materials science, the chirality of the building block can be transferred to the resulting supramolecular structure. The stereoelectronic effects of the fluorine atoms can influence the helical twist and long-range order of self-assembled fibrils, leading to new chiral materials with potential applications in catalysis or separations. rsc.org
The study of this compound, therefore, provides a platform to explore these fundamental principles of molecular recognition, where the interplay between elemental substitution and chirality can be used to engineer sophisticated molecular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
